1H,1H,2H,2H-Perfluorodecyltriethoxysilane

Catalog No.
S705843
CAS No.
101947-16-4
M.F
C16H19F17O3Si
M. Wt
610.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluorodecyltriethoxysilane

CAS Number

101947-16-4

Product Name

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

IUPAC Name

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane

Molecular Formula

C16H19F17O3Si

Molecular Weight

610.38 g/mol

InChI

InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3

InChI Key

MLXDKRSDUJLNAB-UHFFFAOYSA-N

SMILES

CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC

Canonical SMILES

CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC

Surface Modification:

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (sometimes referred to as triethoxy(1H,1H,2H,2H-perfluorodecyl)silane) is a silane coupling agent used in scientific research for surface modification. Its perfluorinated tail grants the modified surface unique properties like hydrophobicity (water repellency) and oleophobicity (oil repellency) []. These properties are desirable in various applications, including:

  • Microfluidics: Modifying microfluidic channels with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane can improve repellent properties for specific liquids, enabling better control over fluid flow [].
  • Biosensors: Surface modification with this silane can reduce non-specific protein adsorption, improving the sensitivity and specificity of biosensors [].
  • Microarrays: Silane-modified surfaces can improve the attachment of specific biomolecules to microarrays, enhancing their effectiveness in various biological assays [].

Material Science:

H,1H,2H,2H-Perfluorodecyltriethoxysilane is also employed in material science research for:

  • Creating superhydrophobic surfaces: This silane can be used to create surfaces with extreme water repellency, with contact angles exceeding 150° []. Such surfaces have potential applications in self-cleaning materials, anti-fouling coatings, and microfluidics.
  • Modifying polymer properties: By incorporating 1H,1H,2H,2H-Perfluorodecyltriethoxysilane into polymer matrices, researchers can tailor their hydrophobicity, chemical resistance, and surface energy. This allows for the development of new materials with specific functionalities.

Other Research Applications:

Beyond the aforementioned areas, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane finds applications in various other scientific research fields, including:

  • Biomedical research: This silane can be used to modify surfaces for cell culture studies and drug delivery applications.
  • Electronics: Silane modification can improve the electrical properties of certain materials used in electronic devices.

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a fluorinated silane compound with the molecular formula C16H19F17O3SiC_{16}H_{19}F_{17}O_{3}Si and a molecular weight of approximately 610.38 g/mol. This compound is recognized for its unique properties, particularly its excellent hydrophobicity, which allows it to repel water effectively and resist staining. Its low surface energy makes it particularly useful in applications requiring anti-fingerprint coatings and non-stick surfaces . Additionally, it exhibits exceptional thermal stability, chemical resistance, and weatherability, making it suitable for various industrial applications.

The primary mechanism of action of PFDTES is through its ability to form a hydrophobic layer on various surfaces. This layer repels water and other liquids, making the surface water-resistant, stain-resistant, and easier to clean []. Additionally, the low surface energy of the perfluorinated chain can reduce friction and adhesion on the treated surface.

Typical of silanes. These include:

  • Hydrolysis: When exposed to moisture, the ethoxy groups can hydrolyze to form silanol groups, leading to cross-linking with other silanol-containing materials.
  • Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in creating durable coatings and films.

These reactions are essential for its functionality in surface modification and coating applications .

The synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane typically involves the reaction of perfluorooctylethylene with triethoxysilane. The process can be summarized as follows:

  • Combine perfluorooctylethylene with triethoxysilane under controlled conditions.
  • Remove volatile byproducts through distillation under reduced pressure.
  • Purify the resulting product to achieve a purity level of about 99%, with yields reaching up to 97.3% .

1H,1H,2H,2H-Perfluorodecyltriethoxysilane has a broad range of applications across various industries:

  • Surface Coatings: Used for anti-fingerprint coatings on glass products like mobile phone screens and camera lenses.
  • Adhesives and Sealants: Enhances adhesion properties for coatings applied to both organic and inorganic surfaces.
  • Waterproofing Agents: Utilized in construction materials such as foamed concrete to improve waterproofness and thermal insulation.
  • Medical Devices: Functionalizes nanosized medical devices to render them hydrophobic .

Interaction studies involving 1H,1H,2H,2H-Perfluorodecyltriethoxysilane often focus on its bonding capabilities with various substrates. It has shown effective bonding with poly(tetrafluoroethylene) films and silicon wafers. These interactions are crucial in developing advanced coatings that require strong adhesion while maintaining hydrophobic characteristics .

Several compounds share similarities with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane due to their fluorinated structures or silane functionalities. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H,1H,2H,2H-PerfluorooctyltriethoxysilaneC14H19F13O3SiC_{14}H_{19}F_{13}O_{3}SiShorter carbon chain; lower molecular weight
Trichloro(1H,1H,2H-perfluorooctyl)silaneC8Cl3F17OC_{8}Cl_{3}F_{17}OChlorinated silane; potential for different surface interactions
PerfluoroalkyltriethoxysilanesVariesGeneral class; varying chain lengths and functional groups

Uniqueness

The uniqueness of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane lies in its longer carbon chain compared to similar compounds like perfluorooctyl derivatives. This results in enhanced hydrophobic properties and improved performance in anti-fingerprint applications. Its ability to bond effectively with diverse substrates also sets it apart from other fluorinated silanes .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

101947-16-4

Wikipedia

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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